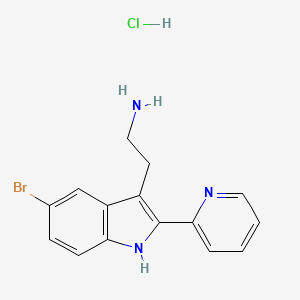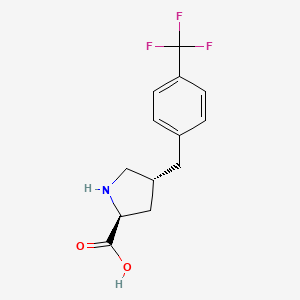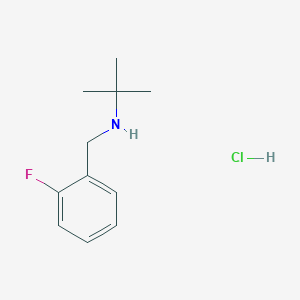![molecular formula C11H17ClFNO B3078251 2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride CAS No. 1050076-28-2](/img/structure/B3078251.png)
2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride
Vue d'ensemble
Description
“2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride” is a chemical compound with the CAS Number: 1050076-28-2 . It has a molecular weight of 233.71 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16FNO.ClH/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12;/h3-6,13-14H,7-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 233.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Fluorinated Compounds in Protein Design
Fluorinated compounds exhibit unique physicochemical properties, such as chemical inertness and thermal stability, making them valuable in protein design. The incorporation of fluorinated amino acids into proteins can enhance stability against chemical and thermal denaturation, retaining their structure and biological activity. This approach has been applied to both soluble and membrane-bound proteins, although the synthesis of large proteins containing specifically fluorinated residues remains a challenge (Buer & Marsh, 2012).
Benzazoles and Derivatives in Medicinal Chemistry
Benzazoles and their derivatives display a wide range of biological activities, with some being used in clinical applications. The attachment of different substituents, including guanidine groups, to benzazoles results in compounds like 2-guanidinobenzazoles, which have potential as therapeutic agents. These compounds have been studied for various pharmacological activities, including cytotoxicity, cell proliferation inhibition via angiogenesis and apoptosis, highlighting the importance of synthetic chemists in developing new pharmacophores (Rosales-Hernández et al., 2022).
Analytical Methods for Marine Samples
Analytical techniques for sugar determination in marine samples, such as hydrolysis protocols and chromatographic methods, have evolved over the past decades. These methods apply to various marine matrices, providing insight into the biogeochemical cycling of sugars in marine environments. Such analytical advancements could be relevant for studying the environmental fate or biodegradation pathways of specific chemicals, including fluorinated compounds (Panagiotopoulos & Sempéré, 2005).
Sorption of Phenoxy Herbicides
The review on 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides' sorption to soil and minerals suggests that soil organic matter and iron oxides are relevant sorbents for these compounds. Understanding the sorption behavior of herbicides can inform environmental management and remediation strategies, potentially applicable to other chemically similar compounds (Werner et al., 2012).
Safety and Hazards
A Material Safety Data Sheet (MSDS) is available for this compound . MSDS documents contain information on potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It is recommended to refer to the MSDS for detailed safety and handling information.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12;/h3-6,13-14H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTVVSCEYAGZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)
![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)

![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)



![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine](/img/structure/B3078217.png)




![2-[(2-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B3078246.png)
